3,5-Difluoro-2-(methyl)thiophenol
Overview
Description
3,5-Difluoro-2-(methyl)thiophenol is an organic compound with the molecular formula C7H6F2S It is a derivative of thiophenol, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Difluoro-2-(methyl)thiophenol can be achieved through several synthetic routes. One common method involves the reaction of a precursor compound with ammonium formate or formic acid at elevated temperatures (160-230°C) for several hours. The reaction mixture is then cooled, and the pH is adjusted using dilute acid to isolate the desired thiophenol .
Industrial Production Methods: Industrial production of thiophenol derivatives often involves reduction of sulfonic acids or sulfonyl chlorides using reducing agents such as sodium borohydride or lithium aluminum hydride. These methods are efficient but require careful handling due to the reactivity of the reducing agents and the potential for environmental pollution .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoro-2-(methyl)thiophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to the parent thiophenol.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Strong nucleophiles like alkoxides or amines are typically employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenol.
Substitution: Various substituted thiophenols depending on the nucleophile used.
Scientific Research Applications
3,5-Difluoro-2-(methyl)thiophenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-(methyl)thiophenol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The presence of fluorine atoms enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Thiophenol: The parent compound without the fluorine and methyl substitutions.
2-Methylthiophenol: Similar structure but lacks the fluorine atoms.
3,5-Difluorothiophenol: Lacks the methyl group at the 2 position.
Uniqueness: 3,5-Difluoro-2-(methyl)thiophenol is unique due to the combined presence of fluorine and methyl groups, which impart distinct chemical and physical properties. The fluorine atoms increase its stability and reactivity, while the methyl group influences its steric and electronic characteristics, making it a valuable compound in various applications .
Properties
IUPAC Name |
3,5-difluoro-2-methylbenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFZZXFJQBNCKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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